JAK2 Inhibitor Synthesis Enabled by meta-Substituted Boronic Ester
Patent WO2014/130597 explicitly identifies CAS 939430-30-5 as an essential synthetic intermediate for a class of JAK2 kinase inhibitors. The meta-pyridylphenyl scaffold installed via Suzuki coupling of this specific boronic ester builds a critical biaryl pharmacophore whose geometry is required for ATP-binding site occupancy . Neither the para-substituted analog (CAS 929203-04-3) nor the ortho-substituted analog (CAS 453530-49-9) can produce the same regioisomeric product, and alternative coupling strategies (e.g., Negishi via 3-pyridylzinc bromide) require air-sensitive organozinc reagent preparation with associated handling complexity [1]. The synthesis of CAS 939430-30-5 itself proceeds from 3-(3-bromophenyl)pyridine (14.5 g, 61.9 mmol) with bis(pinacolato)diboron, KOAc, and Pd(dppf)Cl2·CH2Cl2 in dioxane at reflux (18 h), yielding the boronic ester after silica gel chromatography – a robust, scalable protocol amenable to kilogram production .
| Evidence Dimension | Product Regiochemistry and Synthetic Accessibility |
|---|---|
| Target Compound Data | Produces meta-(3-pyridyl)phenyl biaryl scaffold; commercial availability at >98% purity; synthesized via scalable Pd-catalyzed borylation in 61.9 mmol scale |
| Comparator Or Baseline | CAS 929203-04-3 (para isomer): produces para-substituted biaryl, different geometry; CAS 351422-72-5 (free boronic acid): requires 2–8°C storage due to protodeboronation susceptibility; 3-pyridylzinc bromide (Negishi route): requires air-free organozinc preparation |
| Quantified Difference | Regioisomeric selectivity: exclusive meta coupling; storage condition difference: room temperature (CAS 939430-30-5) vs. 2–8°C (free acid CAS 351422-72-5) per vendor specifications |
| Conditions | Patent WO2014/130597, pp. 60–61 for JAK2 inhibitor synthesis; ChemicalBook synthesis procedure for CAS 939430-30-5 preparation |
Why This Matters
For pharmaceutical process chemists, the correct regioisomer determines whether the final API binds its target; procuring the wrong isomer means complete failure of the synthetic route, not merely suboptimal performance.
- [1] Arvanitis, A. G. et al. CRF Ligands via Suzuki and Negishi Couplings of 3-Pyridyl Boronic Acids or Halides with 2-Benzyloxy-4-chloro-3-nitropyridine. Bioorg. Med. Chem. Lett. 2002, 12 (23), 3513–3516. DOI: 10.1016/S0960-894X(02)00835-1. View Source
